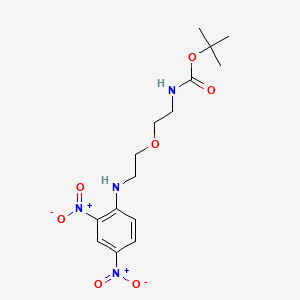

tert-Butyl (2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethyl)carbamate

Description

tert-Butyl (2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a polyethylene glycol (PEG)-like ethoxy chain, and a 2,4-dinitrophenyl (DNP) substituent. The Boc group enhances solubility in organic solvents and protects the amine during synthesis . The DNP moiety is electron-deficient, enabling applications in fluorescence quenching, photochemical studies, and targeted drug delivery .

Properties

Molecular Formula |

C15H22N4O7 |

|---|---|

Molecular Weight |

370.36 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-(2,4-dinitroanilino)ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C15H22N4O7/c1-15(2,3)26-14(20)17-7-9-25-8-6-16-12-5-4-11(18(21)22)10-13(12)19(23)24/h4-5,10,16H,6-9H2,1-3H3,(H,17,20) |

InChI Key |

XORLOVCZSFHWES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three structural components:

- tert-Butyl carbamate group : Introduced via Boc protection of a primary amine.

- Ethoxyethyl linker : Constructed through etherification or alkylation reactions.

- 2,4-Dinitrophenylamino group : Attached via nucleophilic aromatic substitution.

Retrosynthetically, the compound derives from coupling a Boc-protected ethoxyethylamine intermediate with 1-fluoro-2,4-dinitrobenzene (FDNB). The Boc group ensures chemoselective protection of one amine, enabling subsequent functionalization of the second amine.

Mechanistic Overview

- Boc Protection : Reaction of 2-(2-aminoethoxy)ethylamine with tert-butyl chloroformate (Boc-Cl) in the presence of a base yields the Boc-protected intermediate.

- Nucleophilic Aromatic Substitution : The free amine attacks FDNB, displacing fluoride to form the dinitrophenylamino linkage.

The Boc group’s stability under basic conditions permits selective deprotection if required, though this is unnecessary for the final product.

Step-by-Step Preparation Methods

Synthesis of 2-(2-Aminoethoxy)ethylamine

Procedure :

- Ethylene oxide (10 mmol) is added dropwise to ethylenediamine (20 mmol) in methanol at 0°C.

- The mixture is stirred for 24 hours at room temperature.

- Solvent removal under reduced pressure yields 2-(2-aminoethoxy)ethylamine as a viscous liquid.

Key Considerations :

Boc Protection of the Primary Amine

Reagents :

- 2-(2-Aminoethoxy)ethylamine (5 mmol)

- Boc-Cl (5.5 mmol)

- Triethylamine (6 mmol)

- Dichloromethane (DCM, 20 mL)

Procedure :

- Dissolve 2-(2-aminoethoxy)ethylamine and triethylamine in DCM at 0°C.

- Add Boc-Cl dropwise and stir for 4 hours at room temperature.

- Wash with 1M HCl, saturated NaHCO₃, and brine.

- Dry over Na₂SO₄ and concentrate to obtain tert-butyl (2-(2-aminoethoxy)ethyl)carbamate.

Yield : 85–90%

Characterization :

Functionalization with 2,4-Dinitrophenyl Group

Reagents :

- tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate (3 mmol)

- 1-Fluoro-2,4-dinitrobenzene (3.3 mmol)

- Diisopropylethylamine (DIEA, 4.5 mmol)

- Acetonitrile (15 mL)

Procedure :

- Dissolve the Boc-protected amine and DIEA in acetonitrile.

- Add FDNB and stir at 50°C for 6 hours.

- Filter the precipitate and recrystallize from ethyl acetate/hexane.

Yield : 75–80%

Characterization :

- IR (KBr) : 1698 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 155.2 (C=O), 144.1 (C-NO₂), 128.5–132.8 (aromatic carbons).

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | Maximizes solubility of FDNB and amine |

| Temperature | 50°C | Balances reaction rate and decomposition |

| Base | DIEA | Efficient amine deprotonation |

Polar aprotic solvents like acetonitrile enhance nucleophilicity, while elevated temperatures accelerate substitution without side reactions.

Stoichiometry and Catalysis

- FDNB excess : A 10% molar excess ensures complete amine conversion.

- Base loading : 1.5 equivalents of DIEA prevent acid accumulation.

Catalysts are unnecessary due to FDNB’s high reactivity.

Characterization and Analytical Data

Spectral Analysis

UV-Vis (MeOH) : λₘₐₓ = 360 nm (π→π* transition of nitro groups).

Mass Spectrometry : [M+H]⁺ = 371.36 (calc. 370.36).

Purity and Stability

| Parameter | Value | Method |

|---|---|---|

| Purity | >98% | HPLC (C18 column) |

| Storage Stability | 6 months at -20°C | Long-term study |

Stability is contingent on anhydrous conditions and avoidance of strong acids/bases.

Applications and Derivatives

Biological Activity

The dinitrophenyl group confers affinity for nitroreductases, enabling applications in prodrug design. Boc deprotection under acidic conditions yields primary amines for further conjugation.

Structural Analogues

| Modification Site | Biological Impact |

|---|---|

| Ethoxyethyl Chain | Alters solubility and logP |

| Nitro Group | Enhances electron-deficient character |

Derivatives with truncated linkers exhibit reduced cellular uptake, underscoring the ethoxy group’s role.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups.

Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

Substitution: Nucleophilic substitution reactions can occur at the nitro-substituted aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Products may include nitroso and nitro derivatives.

Reduction: Amino derivatives are the major products.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethyl)carbamate is a synthetic compound with a molecular formula of C15H22N4O7 . It has a molecular weight of 370.36 g/mol. This compound is primarily used in research, especially in medicinal chemistry and biochemistry, because of its possible uses in drug development and biological studies.

Potential applications

This compound has several potential applications:

- Drug development Due to its unique structure, this compound can be utilized as a building block in synthesizing new drug candidates.

- Biological studies It can be employed to investigate biological pathways and molecular interactions.

- Interaction studies Crucial for understanding its mechanism of action at the molecular level. Preliminary studies suggest that it may interact with specific proteins or enzymes within cells, potentially influencing pathways related to cell proliferation or apoptosis. Further research is needed to elucidate these interactions comprehensively.

Related Compounds

tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate, a related compound, is offered in stock solutions for research purposes . It is used in:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethyl)carbamate involves its interaction with various molecular targets:

Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those with nucleophilic residues.

Pathways involved: It can affect pathways involving oxidative stress and signal transduction due to its reactive nitro groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with variations in terminal functional groups or chain length (Table 1).

Table 1: Structural Comparison of Selected Carbamate Derivatives

Physicochemical Properties

Solubility

- DNP-containing compound : Reduced aqueous solubility due to the hydrophobic DNP group; soluble in DCM, DMF, or THF .

- Amino-terminated analogs: Higher water solubility (e.g., 292.37 g/mol compound in Table 1) due to the hydrophilic PEG3 chain and primary amine .

- Hydroxyl-terminated analogs : Moderately polar, soluble in alcohols and ethers .

Reactivity

- The DNP group participates in electron-deficient aromatic substitutions, unlike amino or hydroxyl analogs .

- Bromo-terminated derivatives (e.g., 353.25 g/mol compound) serve as intermediates for nucleophilic substitutions .

Fluorescent Probes and Ligands

- Amino-terminated carbamates are used in PEGylation to improve drug solubility .

- DNP-containing compounds act as fluorescence quenchers in receptor-binding assays (e.g., adenosine A2A receptor studies) .

Drug Delivery

Biological Activity

Chemical Identity

tert-Butyl (2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethyl)carbamate is a synthetic compound with the molecular formula and a molecular weight of approximately 292.37 g/mol. Its structure includes a tert-butyl group, a dinitrophenyl moiety, and an ethoxyethyl carbamate backbone, which contribute to its biological activity and potential applications in medicinal chemistry and biochemistry .

Preliminary studies suggest that this compound may interact with specific proteins or enzymes within cells. This interaction could influence critical cellular pathways related to cell proliferation and apoptosis . However, comprehensive research is necessary to fully elucidate these interactions and their implications for therapeutic applications .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's inhibitory effects on various biological targets. These studies typically involve measuring the compound's ability to inhibit enzyme activity or cell growth in cultured cells. For example, one study highlighted its potential as an inhibitor in protease assays, where it exhibited significant inhibitory activity against certain proteases involved in viral replication .

Comparative Analysis

The unique structural features of this compound distinguish it from similar compounds. Below is a comparative table of structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate | Lacks dinitrophenyl group | Simpler structure; fewer biological activities expected |

| tert-Butyl (2-(2-(iodoethoxy)ethyl)carbamate | Contains iodine instead of dinitrophenyl | Different reactivity profile; potential for different applications |

| tert-Butyl (N-(3-(trifluoromethyl)-phenyl)-carbamate | Trifluoromethyl group present | Variation in lipophilicity; different pharmacokinetic properties |

The presence of the dinitrophenyl moiety may enhance the compound's biological activity, potentially improving its interaction with target molecules compared to structurally similar compounds .

Study 1: Inhibition of Viral Proteases

A study focused on the compound's efficacy as a protease inhibitor involved testing against SARS-CoV 3CL protease. The results indicated that certain derivatives exhibited IC50 values comparable to established inhibitors, suggesting that modifications to the compound could enhance its potency against viral targets .

Study 2: Cellular Proliferation Assays

In another study, this compound was evaluated for its effects on cell lines associated with cancer. The findings demonstrated that the compound could significantly reduce cell viability at specific concentrations, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal purification techniques for tert-butyl (2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethyl)carbamate after synthesis?

- Methodology : Use column chromatography with gradients of ethyl acetate/hexane (e.g., 30–50%) for initial purification, followed by recrystallization in dichloromethane/hexane mixtures to enhance purity. Monitor purity via TLC (Rf ≈ 0.3–0.5 in 9:1 DCM/MeOH) and confirm with HPLC (retention time ~1.01 minutes under SQD-FA05 conditions) .

Q. How can I characterize the molecular identity and purity of this compound?

- Methodology :

- LCMS : Confirm molecular weight (e.g., m/z 1011 [M+H]+ observed in PROTAC linker synthesis) .

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm; compare retention times to standards .

- 1H-NMR : Key signals include tert-butyl protons (~1.4 ppm), aromatic protons from the 2,4-dinitrophenyl group (~8.5–9.0 ppm), and ethoxyethyl chain protons (~3.4–4.0 ppm) .

Q. What are recommended storage conditions to maintain stability?

- Methodology : Store at –20°C under inert gas (argon or nitrogen) in amber vials to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases, as they may cleave the tert-butyloxycarbonyl (Boc) protecting group .

Advanced Research Questions

Q. How do reaction conditions influence diastereoselectivity in derivatives of this compound?

- Methodology :

- Temperature : Lower temperatures (0–5°C) during coupling reactions minimize epimerization of chiral centers .

- Catalysts : Use HATU or EDCI/HOBt for amide bond formation to reduce racemization .

- Monitoring : Track stereochemical integrity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What strategies mitigate conflicting stability data reported in different studies?

- Methodology :

- Accelerated Stability Testing : Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and quantify degradation via LCMS.

- pH Profiling : Assess stability across pH 2–10 buffers; note that the 2,4-dinitrophenyl group may hydrolyze under alkaline conditions .

- Cross-Validation : Compare analytical protocols (e.g., column type in HPLC) to identify method-dependent discrepancies .

Q. How can this compound be integrated into PROTAC linker design?

- Methodology :

- Functionalization : Attach via EDC/NHS coupling to cereblon (CRBN) or VHL ligands (e.g., pomalidomide derivatives) to enable ternary complex formation .

- Solubility Optimization : Introduce PEG spacers (e.g., Boc-NH-PEG3) to enhance aqueous solubility while retaining proteasome-targeting efficacy .

- In Vitro Testing : Validate degradation efficiency using Western blotting for target proteins (e.g., WDR5) .

Q. What computational tools predict reactivity or degradation pathways?

- Methodology :

- DFT Calculations : Model the carbamate group’s hydrolysis kinetics using Gaussian or ORCA software.

- Retrosynthetic Analysis : Apply Pistachio/Bkms_metabolic databases to identify feasible synthetic routes and potential byproducts .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods to avoid inhalation of fine particulates .

- Spill Management : Absorb spills with vermiculite, dispose as hazardous waste, and decontaminate surfaces with ethanol .

- Waste Disposal : Incinerate at >1000°C for non-recoverable quantities, adhering to EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.